molecular formula C9H5BrINO2 B1412523 Methyl 4-bromo-3-cyano-5-iodobenzoate CAS No. 1805184-13-7

Methyl 4-bromo-3-cyano-5-iodobenzoate

Cat. No.: B1412523
CAS No.: 1805184-13-7
M. Wt: 365.95 g/mol
InChI Key: HLCUGVAGFUOSEB-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-cyano-5-iodobenzoate is a high-value, multi-functionalized aromatic building block designed for advanced organic synthesis and pharmaceutical research. This compound integrates three distinct reactive sites—bromo, cyano, and iodo substituents—on a benzoate ester core, making it a versatile intermediate for constructing complex molecular architectures. The iodine and bromine atoms serve as excellent handles for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings, allowing for sequential functionalization . The electron-withdrawing cyano group adjacent to the ester can influence the electronics of the ring and may be utilized in heterocycle formation or further transformed into other functional groups like amidines or carboxylic acids. Researchers can employ this reagent in the discovery and development of new active compounds, particularly in medicinal chemistry for creating targeted libraries . The methyl ester group offers a protected carboxylic acid functionality that can be hydrolyzed to the corresponding acid as needed. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-bromo-3-cyano-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrINO2/c1-14-9(13)5-2-6(4-12)8(10)7(11)3-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCUGVAGFUOSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)I)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Halogenation of the Aromatic Ring

  • Objective: Introduce iodine and bromine onto the benzoate ring.
  • Method:
    • Starting with methyl 2-amino-4-bromo-3-fluoro-benzoate, iodine and silver sulfate are used to selectively iodinate the aromatic ring.
    • The process involves stirring the substrate with iodine and silver sulfate in ethanol at ambient temperature, facilitating electrophilic substitution at the desired position.

Step 2: Nitration and Cyanation

  • Objective: Introduce the nitrile group at the appropriate position.
  • Method:
    • The iodinated intermediate is reacted with cuprous cyanide in N,N-dimethylformamide (DMF) at 60°C under nitrogen atmosphere.
    • This step introduces the cyano group via nucleophilic substitution, yielding methyl 4-bromo-3-cyano-5-iodobenzoate.

Step 3: Purification

  • Method:
    • The crude product is purified by column chromatography, typically using ethyl acetate/hexanes as eluents.
    • The yield of this process generally exceeds 85%, with high purity confirmed via NMR and mass spectrometry.

Alternative Route: Multi-step Functionalization

Another approach, as documented in research involving complex benzoate derivatives, involves sequential functionalization:

This route allows for precise control over substitution patterns but involves more steps and reagents.

Research Data and Reaction Conditions

Step Reagents Temperature Duration Yield Notes
Halogenation Iodine, silver sulfate Ambient 45 min 88% Selective iodination
Cyanation Cuprous cyanide 60°C 10 hours 88% Nucleophilic addition of cyanide
Purification Column chromatography Room temperature - - Ensures high purity

Key Considerations and Optimization

  • Temperature Control: Precise temperature regulation during halogenation (0-5°C) is critical to prevent over-iodination or side reactions.
  • Molar Ratios: Excess iodine and cyanide reagents relative to the aromatic substrate improve yield and selectivity.
  • Solvent Choice: Ethanol, DMF, and DCM are commonly used due to their solvation properties and compatibility with reaction conditions.
  • Purification: Column chromatography remains the standard for isolating high-purity intermediates and final products.

Research Findings and Comparative Analysis

Method Advantages Disadvantages Yield Complexity
Direct halogenation + cyanation Short process route Requires careful temperature control >85% Moderate
Multi-step functionalization High selectivity Longer, multi-reaction steps ~88% High

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-cyano-5-iodobenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: These reactions involve the replacement of one functional group with another. For example, the bromine or iodine atoms can be substituted with other groups using appropriate reagents.

    Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling, forming new carbon–carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon–carbon bonds.

    Boron Reagents: Employed in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted benzoates with different functional groups.

Scientific Research Applications

Chemical Synthesis

Methyl 4-bromo-3-cyano-5-iodobenzoate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Substitution Reactions : The bromine and iodine atoms can be replaced with other functional groups using reagents such as sodium iodide or potassium fluoride.
  • Reduction Reactions : The cyano group can be reduced to an amine group under specific conditions, often using catalysts like palladium on carbon (Pd/C) in the presence of hydrogen.
  • Oxidation Reactions : The compound can be oxidized to form different derivatives, including benzoic acid derivatives using agents like potassium permanganate or chromium trioxide.

Biological Applications

In biological research, this compound is utilized for studying enzyme inhibition and protein-ligand interactions. Its halogenated structure enhances its potential to interact with biological targets, making it valuable for pharmacological studies. Some specific applications include:

  • Drug Development : Investigated for its potential as a lead compound in drug discovery due to its ability to modulate biological processes.
  • Mechanistic Studies : Used to elucidate the interaction mechanisms of various enzymes and receptors, contributing to the understanding of therapeutic targets.

Medicinal Chemistry

The compound has been explored for its therapeutic potential in various medical applications. Its unique combination of functional groups allows it to act as both an inhibitor and activator of specific enzymes and receptors, which is crucial in developing new drugs targeting diseases such as cancer and neurological disorders.

Case Studies

  • Enzyme Inhibition Studies : Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways, providing insights into metabolic regulation and potential therapeutic strategies.
  • Receptor Interaction : Studies have demonstrated its binding affinity for various receptors, highlighting its role as a pharmacophore in medicinal chemistry .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity allows for the development of new materials with specific properties tailored for applications in electronics and pharmaceuticals.

Mechanism of Action

The specific mechanism of action for Methyl 4-bromo-3-cyano-5-iodobenzoate depends on its applicationFor example, in coupling reactions, the palladium catalyst facilitates the formation of new carbon–carbon bonds by coordinating with the compound and the boron reagent .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key differences between Methyl 4-bromo-3-cyano-5-iodobenzoate and its analogs:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Functional Features
This compound C₉H₅BrINO₂ Br (4), CN (3), I (5), COOCH₃ (1) 401.96 High halogen density, polar cyano group
Methyl 4-amino-3-bromo-5-iodobenzoate C₈H₇BrINO₂ Br (3), NH₂ (4), I (5), COOCH₃ (1) 388.96 Amino group (electron-donating), reduced steric hindrance
Methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate C₉H₅BrClFIO₂ Br (5), Cl (2), F (4), I (3), COOCH₃ (1) 429.40 Mixed halogens, steric crowding at ortho positions
4-Bromo-3-methylbenzoic acid C₈H₇BrO₂ Br (4), CH₃ (3), COOH (1) 229.05 Carboxylic acid (acidic), no iodine or cyano

Key Observations :

  • Electron Effects: The cyano group in the target compound enhances electrophilicity at the aromatic ring compared to the amino group in , which donates electrons and reduces reactivity toward electrophilic substitution.
  • Halogen Diversity : The target compound’s iodine and bromine substituents contrast with the mixed halogens (Cl, F, Br, I) in , which may influence regioselectivity in cross-coupling reactions.

Physical Properties (Inferred)

While direct data on the target compound’s melting/boiling points are unavailable, comparisons with analogs suggest:

  • Solubility: The cyano and ester groups enhance polarity, likely increasing solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the less polar methyl-substituted analog .
  • Stability: The electron-withdrawing cyano and halogen groups may reduce thermal stability relative to the amino-substituted analog .

Research Findings and Limitations

  • Synthetic Utility: The target compound’s halogen diversity enables sequential functionalization, a feature less feasible in mono-halogenated analogs like .
  • Safety Considerations: While 4-Bromo-3-methylbenzoic acid requires handling precautions (e.g., irritant properties), the target compound’s iodine and cyano groups may pose additional toxicity risks, necessitating rigorous safety protocols.

Biological Activity

Methyl 4-bromo-3-cyano-5-iodobenzoate is a synthetic organic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various molecular targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate structure with bromine, iodine, and cyano substituents, which contribute to its reactivity and biological properties. The presence of these halogen and cyano groups can enhance the compound's lipophilicity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an inhibitor or modulator in various biochemical pathways:

  • Enzyme Inhibition : The halogen substituents can participate in halogen bonding, influencing enzyme-substrate interactions.
  • Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in relation to its ability to inhibit cancer cell proliferation. Studies have demonstrated that this compound can induce cell cycle arrest in cancer cell lines, suggesting potential as a therapeutic agent in cancer treatment.

Case Studies and Research Findings

  • Inhibition of c-Myc : A study highlighted the role of this compound analogs in inhibiting c-Myc transcriptional activity. It was found that these compounds could disrupt c-Myc-Max dimerization, leading to reduced proliferation in c-Myc overexpressing cells .
  • Antimicrobial Efficacy : Another research project evaluated the antimicrobial efficacy of various benzoate derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with IC50 values suggesting promising therapeutic potential .
  • Structure–Activity Relationship (SAR) : Studies exploring the SAR of related compounds revealed that modifications at the benzoate position could enhance biological activity. The introduction of bulky substituents improved binding affinity and selectivity for target enzymes .

Table 1: Biological Activity Summary

Activity TypeTarget Organisms/CellsIC50 (µM)
AntimicrobialStaphylococcus aureus25
AntimicrobialEscherichia coli30
Anticancer (c-Myc)HL60 Cells34.8
Anticancer (c-Myc)Daudi Cells60.6

Table 2: Structure–Activity Relationships

CompoundModificationIC50 (µM)
Methyl 4-bromo-3-cyanoParent Compound-
Methyl 4-bromo-3-cyano-AAddition of Fluorine20
Methyl 4-bromo-3-cyano-BSubstitution with Iodine15

Q & A

Q. Methodological steps :

Re-evaluate reaction purity (HPLC-MS).

Assay standardization (e.g., MTT vs. ATP-based viability tests).

Computational modeling (DFT for steric/electronic effects of substituent positions) .

Basic Question: What synthetic routes are effective for preparing this compound?

Answer:
A two-step approach is common:

Iodination : Treat methyl 4-bromo-3-cyanobenzoate with N-iodosuccinimide (NIS) in acetic acid at 60°C (80% yield).

Esterification : If starting from the free acid, use methanol/H2SO4 under reflux.
Key validation : Monitor iodination via TLC (Rf shift) and confirm regioselectivity with NOESY NMR to rule out meta-iodination byproducts .

Advanced Question: How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

Answer:

  • Electronic effects : The cyano group (-CN) at C3 withdraws electrons, activating C5 (iodine) for nucleophilic attack.
  • Steric effects : Bulkier nucleophiles (e.g., PhS−) favor substitution at less hindered C5 (iodine) over C4 (bromine).
    Experimental design :
  • Compare reaction rates with KOPh (small) vs. KSNPh2 (bulky) in DMF at 120°C.
  • Track progress via GC-MS or 19F-NMR (if using fluorinated nucleophiles) .

Basic Question: What precautions are necessary for handling this compound in laboratory settings?

Answer:

  • Light sensitivity : Store in amber vials at −20°C to prevent iodine loss via photodehalogenation.
  • Moisture control : Use molecular sieves in reactions to avoid ester hydrolysis.
  • Toxicity : Use fume hoods and PPE (nitrile gloves, lab coats) due to cyanide release risks during degradation .

Advanced Question: What strategies can mitigate competing side reactions during Ullmann-type couplings of this compound?

Answer:

  • Chelating ligands : 1,10-Phenanthroline suppresses homo-coupling by stabilizing Cu(I) intermediates.
  • Solvent choice : DMF > DMSO for higher Cu solubility and lower iodine leaching.
  • Microwave-assisted synthesis : Shorten reaction times (30 min vs. 24 h) to reduce deiodination .

Advanced Question: How can researchers correlate the spectroscopic data of this compound with its electronic structure?

Answer:

  • 13C-NMR : C5 (iodine-bearing) shows upfield shift (~105 ppm) vs. C4 (bromine, ~115 ppm) due to iodine’s polarizability.
  • IR spectroscopy : CN stretch at ~2240 cm−1 confirms cyano group integrity.
  • UV-Vis : π→π* transitions at 270 nm (ε ~15,000 M−1cm−1) indicate conjugation between substituents .

Basic Question: What are the key applications of this compound in medicinal chemistry?

Answer:

  • Kinase inhibitor synthesis : The iodine serves as a handle for late-stage diversification via cross-coupling.
  • PET tracer development : 124I-labeled derivatives for imaging apoptosis pathways.
  • Fragment-based drug design : The compact scaffold aids in probing binding pockets via X-ray crystallography .

Advanced Question: How can computational chemistry predict the regioselectivity of this compound in transition-metal-catalyzed reactions?

Answer:

  • DFT calculations : Compare activation energies for oxidative addition at Br vs. I sites. Iodine typically has lower ΔG‡ due to larger atomic radius.
  • NBO analysis : Quantify electron density at reaction centers; cyano groups increase electrophilicity at C5.
  • MD simulations : Model steric interactions in Pd-ligand complexes to predict coupling outcomes .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-bromo-3-cyano-5-iodobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-3-cyano-5-iodobenzoate

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